(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol
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Overview
Description
(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol is a complex organic compound characterized by the presence of tert-butyldimethylsilyloxy groups. This compound is notable for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce tert-butyldimethylsilyl groups into various organic compounds, offering a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of silyl ethers .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound is employed in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol exerts its effects involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted side reactions during chemical synthesis, allowing for selective functionalization of other parts of the molecule. The tert-butyldimethylsilyl groups are stable under a wide range of conditions, making them ideal for use in multi-step synthetic processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: Used in synthetic glycobiology and acts as both an aldol donor and acceptor.
tert-Butyldimethylsilanol: Employed as a silylating agent for the protection of hydroxyl groups.
5-(tert-Butyldimethylsilyloxy)-1-pentanol: Utilized in the synthesis of enol silyl ethers.
Uniqueness
(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol is unique due to its dual silyl protection, which provides enhanced stability and selectivity in chemical reactions. This makes it particularly valuable in complex synthetic pathways where multiple functional groups need to be protected simultaneously .
Properties
Molecular Formula |
C19H42O4Si2 |
---|---|
Molecular Weight |
390.7 g/mol |
IUPAC Name |
3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-(hydroxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C19H42O4Si2/c1-17(2,3)24(7,8)22-15-11-16(13-19(21,12-15)14-20)23-25(9,10)18(4,5)6/h15-16,20-21H,11-14H2,1-10H3 |
InChI Key |
LRPOUPMVTBAWSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CC(C1)(CO)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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